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Compound of Interest

Compound Name: Ecopipam hydrobromide

Cat. No.: B1145762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ecopipam (formerly known as SCH 39166) is a selective antagonist of the D1-like dopamine

receptors (D1 and D5). Its unique pharmacological profile, distinguishing it from D2 receptor

antagonists, has prompted investigation into its therapeutic potential for a variety of

neurological and psychiatric disorders. This technical guide provides an in-depth overview of

the early in vitro studies that characterized the foundational pharmacology of Ecopipam
hydrobromide. The data presented herein is crucial for understanding its mechanism of action

and for guiding further research and development.

Core Data Summary
The following tables summarize the key quantitative data from early in vitro evaluations of

Ecopipam (SCH 39166).

Table 1: Receptor Binding Affinity of Ecopipam (SCH
39166)
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Receptor
Target

Radioligand
Tissue/Cell
Line

Ki (nM) Reference

Dopamine D1 [3H]SCH 23390 Rat Striatum 3.6 [1][2]

Dopamine D1 [3H]SCH 39166 Rat Brain Low nM range [3]

Dopamine D2 [3H]Spiperone Rat Striatum > 1000 [1][2]

Serotonin 5-HT2 [3H]Ketanserin Not Specified > 300 [1][2]

Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A

lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Ecopipam (SCH 39166)
Assay Agonist

Tissue/Cell
Line

Ki (nM) Effect Reference

Adenylate

Cyclase
Dopamine Not Specified 9.1 Antagonist [1][2]

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays
Objective: To determine the binding affinity of Ecopipam for various neurotransmitter receptors.

General Protocol for [3H]SCH 23390 Competition Binding Assay:

Tissue Preparation: Membranes from rat striatum were prepared.

Assay Buffer: Details of the buffer composition were not specified in the reviewed abstracts.

Incubation: Membranes were incubated with a fixed concentration of the D1-selective

radioligand [3H]SCH 23390 and varying concentrations of Ecopipam (SCH 39166).
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Separation of Bound and Free Ligand: The incubation mixture was filtered to separate the

membrane-bound radioligand from the unbound radioligand.

Detection: The amount of radioactivity on the filters was quantified using liquid scintillation

counting.

Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the

radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value

using the Cheng-Prusoff equation.

Protocol for [3H]SCH 39166 Binding Assay:

Radioligand: [3H]SCH 39166 was used as the D1-selective radioligand.

Binding Characteristics: The binding of [3H]SCH 39166 to D1 receptors was found to be

saturable and of high affinity, with a KD of 0.79 nM.[4]

Competition Studies: D1-selective antagonists like SCH 23390 were able to displace the

binding of [3H]SCH 39166 with nanomolar affinities, while antagonists for other receptors

showed poor affinity.[4]

Functional Assays
Objective: To assess the functional effect of Ecopipam on receptor-mediated signaling

pathways.

General Protocol for Dopamine-Stimulated Adenylate Cyclase Assay:

Principle: This assay measures the ability of a compound to inhibit the production of cyclic

AMP (cAMP) stimulated by a dopamine agonist.

Cell/Tissue Preparation: The specific cell line or tissue preparation was not detailed in the

reviewed abstracts.

Assay Procedure: The prepared cells or tissues were incubated with dopamine (to stimulate

adenylate cyclase) in the presence of varying concentrations of Ecopipam.

cAMP Measurement: The amount of cAMP produced was quantified.
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Data Analysis: The concentration of Ecopipam that inhibits 50% of the dopamine-stimulated

cAMP production (IC50) was determined, and the Ki value was calculated. Ecopipam was

found to block dopamine-stimulated adenylate cyclase with a Ki of 9.1 nM.[1][2]

Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor,

which is antagonized by Ecopipam.
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Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Ecopipam.

Experimental Workflow for In Vitro Antagonist
Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a G-protein

coupled receptor (GPCR) antagonist like Ecopipam.
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Caption: In Vitro Workflow for GPCR Antagonist Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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